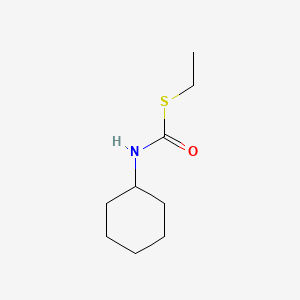
Rhonite
Vue d'ensemble
Description
Rhonite, also known as Rhodonite, is a manganese inosilicate with the formula (Mn, Fe, Mg, Ca)SiO3 . It is a member of the pyroxenoid group of minerals and crystallizes in the triclinic system . It commonly occurs as cleavable to compact masses with a rose-red color, often tending to brown due to surface oxidation . The rose-red hue is caused by the manganese cation (Mn 2+) .
Synthesis Analysis
Rhonite has been found in Cenozoic alkali-olivine basalt samples from the Changle area in Shandong Province, China . It occurs either as a reaction product surrounding coarse-grained corundum, spinel, and phlogopite or along cleavage planes in phlogopite . In one sample, rhonite forms disseminated crystals in a mantle xenolith, possibly formed by a reaction of coarse-grained orthopyroxene or spinel with a melt .Molecular Structure Analysis
The crystal structure of Rhonite presents the common features of all the aenigmatite-like minerals: “octahedral” walls connected through tetrahedral chains with appendices and additional insular octahedra . The crystal system of Rhonite is Triclinic - Pinacoidal . The cell dimensions are a = 10.478, b = 10.923, c = 9.17, Z = 2; alpha = 101.43°, beta = 96.95°, gamma = 129.68° .Chemical Reactions Analysis
Rhonite exhibits a wide range of compositions: 22.9 wt %–33.0 wt % SiO2, 13.3 wt %–19.0 wt % Al2O3, 9.4 wt %–19.9 wt % MgO, and 10.210.2 wt %–24.5 wt % FeO . The derived primary substitutions include (1) Si IV + Na VII = (Al, Fe3+) IV + CaVII, (2) Mg VI = ( Fe2+, Mn2+) VI, and (3) Ti VI + (Mg + Fe2+ + Mn2+) VI = 2 Fe3+VI .Physical And Chemical Properties Analysis
Rhonite has a hardness of 5-6 on the Mohs scale, and a specific gravity of 3.4-3.76 . Its luster is vitreous to pearly . The refractive index of Rhonite ranges from approximately 1.710 to 1.740 .Relevant Papers One of the key papers on Rhonite is “Rhönite: structural and microstructural features, crystal chemistry and polysomatic relationships” by Bonaccorsi, Elena; Merlino, Stefano; Pasero, Marco published in the European Journal of Mineralogy . This paper provides a detailed analysis of Rhonite’s structure and properties.
Applications De Recherche Scientifique
Rhönite in Geological Formations Rhönite has been identified as a primary phase in Mesozoic basanites from Scania, southern Sweden. Its chemical composition was analyzed and compared with other terrestrial rhonites, shedding light on the substitutions that occur in this mineral (Olsson, 1983).
Trace Element Partitioning in Volcanics A study on Cape Verde volcanics revealed the presence of rhonite, analyzing its partition coefficients of trace elements between rhonite and magma. This provided insights into the behavior of various elements, including rare earth elements (REE), in clinopyroxenes (Kogarko, Hellebrand, & Ryabchikov, 2005).
Rhönite in Molten Inclusions Research on olivine found in allivalite nodules and olivine phenocrysts from basalts highlighted the presence of rhonite as a daughter mineral. This discovery added to the understanding of the chemical composition and crystallization conditions of rhonite in various geological settings (Anan’ev & Selyangin, 2011).
Rhonite in Alkali Basalts A study examined silicate melt inclusions containing rhonite in olivine phenocrysts from alkali basalts. The research provided insights into the crystallization sequence and conditions for rhonite-bearing silicate melt inclusions, enhancing our understanding of the mineral's formation process in volcanic rocks (Sharygin et al., 2011).
The Aenigmatite-Rhönite Mineral Group This study focused on the aenigmatite-rhonite mineral group, providing detailed insights into their crystal structure, chemical formula, stability conditions, and occurrence in different rock types. Such information is crucial for understanding the formation and stability of rhonite in various geological environments (Kunzmann, 1999).
Rhönite in Meteorites Investigations into meteorites, such as the Allende meteorite, revealed the occurrence of rhonite-bearing calcium and aluminum rich inclusions. This study provided insights into the mineralogy of these rare inclusions, contributing to the understanding of the thermal history and formation conditions of meteoritic rhonite (Fuchs, 1978).
- materials (Treiman, 2008).
Mineralogy in Alkali Basalt from China Research on Cenozoic alkali-olivine basalt samples from Changle, China, revealed different generations of rhonite, contributing to the understanding of its formation in various geological settings. This study also examined the chemical composition of rhonite and its role in indicating metasomatic events in the mantle (Kong et al., 2020).
Rhönite in Volcanic Rocks from Germany The study of basanites and nephelinites from Germany's Rhön area provided insights into the isotopic composition of primitive alkaline volcanic rocks. The occurrence of rhonite in these rocks was linked to the melting processes in the mantle and the geochemical evolution of the volcanic province (Jung et al., 2005).
Rhönite in Central France The composition of rhönite-bearing leucite basanites from central France was studied, providing insights into the petrogenesis of these unique volcanic rocks. The study highlighted the role of bulk composition and cooling rates in the formation of rhönite in these lavas (Magonthier & Velde, 1976).
Solid-State CMAS Corrosion Study Research on the corrosion of a turbine blade coated with 7-YSZ (yttria-stabilized zirconia) by CMAS (calcium-magnesium-alumino-silicate) identified rhonite as one of the constituents. This study is significant for understanding the corrosion mechanisms in high-temperature environments and the role of rhonite in such processes (Mechnich & Braue, 2015).
Rhönite in Alkaline Gabbroic Rocks, Iran The occurrence of rhonite in the Kamarbon alkaline gabbroic intrusion in Iran was studied for its petrography and mineral chemistry. This research provided valuable data on the crystallization conditions and the geochemical processes involved in the formation of rhonite in these rocks (Doroozi, Vaccaro, & Masoudi, 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
S-ethyl N-cyclohexylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNUCLJJWUUKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186339 | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhonite | |
CAS RN |
32666-97-0 | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032666970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




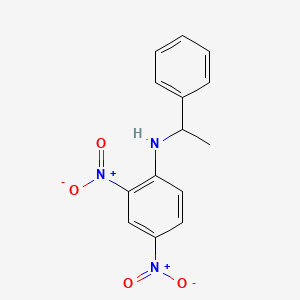
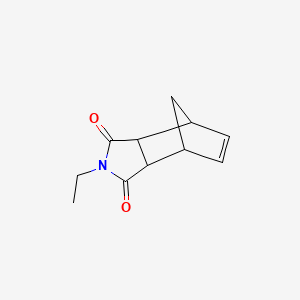
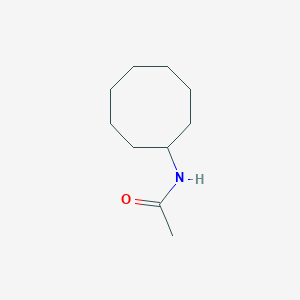
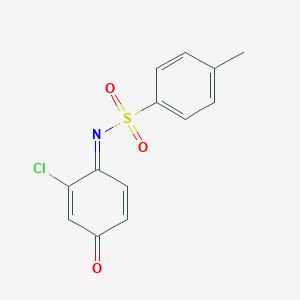
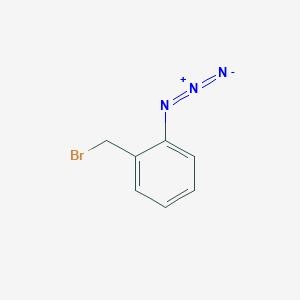
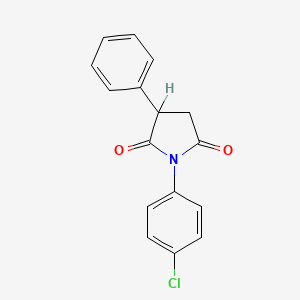
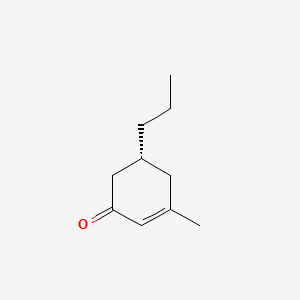
![3-Azabicyclo[4.1.0]heptan-2-one](/img/structure/B1655089.png)
![1-[(1E)-{[(4-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B1655090.png)
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B1655091.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride](/img/structure/B1655092.png)

![O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride](/img/structure/B1655097.png)